2-Cyclopentyloxy-3-iodopyridine
Overview
Description
2-Cyclopentyloxy-3-iodopyridine is a chemical compound with the molecular formula C10H12INO and a molecular weight of 289.12 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group (C5H9) attached to a pyridine ring via an oxygen atom. The pyridine ring is further substituted with an iodine atom .Scientific Research Applications
Synthesis and Reactivity
- 2-Cyclopentyloxy-3-iodopyridine and similar compounds have been studied for their synthesis and reactivity. For instance, 2-iodylpyridine and variants like 3-alkoxy-2-iodylpyridines are prepared from 2-iodopyridines, with applications in oxidizing sulfides and alcohols. Their structure and reactivity have been established through X-ray diffraction analysis (Yoshimura et al., 2011).
Catalytic Synthesis
- In the realm of catalysis, this compound derivatives have been employed in aminocarbonylation reactions. Such reactions are pivotal in synthesizing biologically significant compounds like N-substituted nicotinamides and pyridyl-glyoxylamides, crucial for pharmaceutical applications (Takács et al., 2007).
Advanced Organic Synthesis
- These compounds are integral in the synthesis of various organically relevant structures. For instance, they serve as raw materials for producing intermediates like 2-chloro-3-(trifluoromethyl) pyridine, which is instrumental in synthesizing flazasulfuron (Du Yi-hui, 2009).
Directed Ortho-Lithiation
- Iodopyridines, such as this compound, undergo ortho-lithiation, leading to various polysubstituted pyridines. This process is significant for synthesizing complex organic molecules and fused polyaromatic alkaloids (Rocca et al., 1993).
Conjugate Addition and Arylation
- The conjugate addition of derivatives of this compound to activated acetylenes, followed by intramolecular arylation, results in the production of biologically important dideazapurines (Zhu & Back, 2014).
Safety and Hazards
properties
IUPAC Name |
2-cyclopentyloxy-3-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPQVGRIZQTEQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298988 | |
Record name | 2-(Cyclopentyloxy)-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
902837-47-2 | |
Record name | 2-(Cyclopentyloxy)-3-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Cyclopentyloxy)-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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